N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its unique structural featuresIndustrially, it can be used in the production of agrochemicals or specialty chemicals .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially inhibit its function, leading to a disruption in DNA synthesis and repair .
Biochemical Pathways
Given its target, it is likely to impact theDNA synthesis and repair pathways . By inhibiting Thymidylate synthase, the compound could disrupt the production of thymidine monophosphate, a critical component of DNA .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase . This could lead to a disruption in DNA synthesis and repair, potentially causing cell cycle arrest or apoptosis .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields. Industrial production methods may involve optimizing these reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as N-(2-chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide and N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide. These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKCXYCCGPTNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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